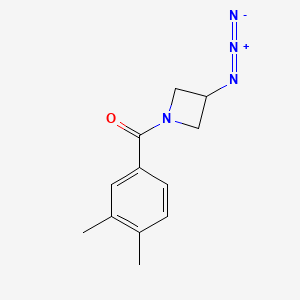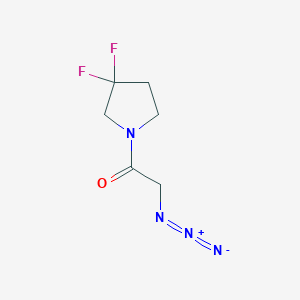
4-Methyl-6-Morpholinopyrimidin-2-carbonsäure
Übersicht
Beschreibung
“4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1557920-92-9 . It has a molecular weight of 209.2 and its IUPAC name is 4-morpholinopyrimidine-2-carboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” is 1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 209.2 . The IUPAC name for this compound is 4-morpholinopyrimidine-2-carboxylic acid .Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Derivate von 4-Methyl-6-Morpholinopyrimidin wurden synthetisiert und auf ihr Potenzial als Antikrebsmittel charakterisiert . Diese Verbindungen wurden in vitro an verschiedenen menschlichen Krebszelllinien getestet, darunter HeLa (Gebärmutterhalskrebs), NCI-H460 (Lungenkrebs), MCF-7 (Brustkrebs), HepG2 (Leberkrebs) und IMR-32 (Hirnkrebs) . Die Verbindungen 4c und 5h zeigten in dosisabhängiger Weise eine potente Antikrebsaktivität . Die inhibitorische Wirkung dieser Verbindungen auf die Proliferation von Krebszellen erwies sich als Folge der Bildung reaktiver Sauerstoffspezies (ROS) und der anschließenden Induktion von zellulärer Apoptose .
Induktion von zellulärer Apoptose
Die Antikrebsaktivität von 4-Methyl-6-Morpholinopyrimidin-Derivaten ist mit der Induktion von zellulärer Apoptose verbunden . Dies wird durch einen Anstieg der hypodiploiden (subG1-)Population, der frühen apoptotischen Zellpopulation, der Caspase-3/7-Aktivität, des Verlusts des mitochondrialen Membranpotenzials und der Degradation der nuklearen DNA belegt .
Hemmung von mTOR
Molekulare Docking-Studien zeigten, dass Derivate von 4-Methyl-6-Morpholinopyrimidin an die ATP-Bindungstasche des mammalian target of rapamycin (mTOR) binden . Dies deutet darauf hin, dass diese Verbindungen zur Hemmung von mTOR verwendet werden könnten, einem Protein, das Zellwachstum, Zellproliferation, Zellmotilität, Zellüberleben, Proteinsynthese, Autophagie und Transkription reguliert .
Antiproliferative Mittel
Derivate von 4-Methyl-6-Morpholinopyrimidin wurden als antiproliferative Mittel untersucht . Sie verhindern die Proliferation von Krebszellen durch Induktion von Apoptose .
Bildung reaktiver Sauerstoffspezies (ROS)
Die Antikrebsaktivität von 4-Methyl-6-Morpholinopyrimidin-Derivaten ist auch mit der Bildung reaktiver Sauerstoffspezies (ROS) verbunden . ROS sind chemisch reaktive Moleküle, die Sauerstoff enthalten, und ihre Überproduktion kann zu erheblichen Schäden an Zellstrukturen führen, ein Prozess, der als oxidativer Stress bekannt ist .
Struktur-Wirkungs-Beziehungen (SAR)-Studien
Die Struktur-Wirkungs-Beziehung (SAR) von Pyrimidin-Derivaten als Antikrebsmittel wurde untersucht . Diese Forschung kann bei der Entwicklung potenterer und wirksamerer Antikrebsmedikamente mit einem Pyrimidin-Gerüst helfen .
Zukünftige Richtungen
While specific future directions for “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” are not mentioned in the available resources, it’s worth noting that pyrimidines and their derivatives are being explored for their potential as anticancer agents . This suggests that “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” and similar compounds could have potential applications in medical and pharmaceutical research.
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is the mammalian target of rapamycin (mTOR). mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Mode of Action
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid interacts with its target, mTOR, by binding to the ATP binding pocket of the protein. This interaction inhibits the function of mTOR, leading to changes in the cellular processes that mTOR regulates .
Biochemical Pathways
The inhibition of mTOR by 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid affects several biochemical pathways. Most notably, it leads to the generation of reactive oxygen species (ROS) and the induction of cellular apoptosis. This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential and degradation of nuclear DNA .
Result of Action
The result of the action of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is the prevention of cancer cell proliferation. By inducing apoptosis, or programmed cell death, this compound can effectively stop the growth of cancer cells .
Eigenschaften
IUPAC Name |
4-methyl-6-morpholin-4-ylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-8(12-9(11-7)10(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGHXWGQAARMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



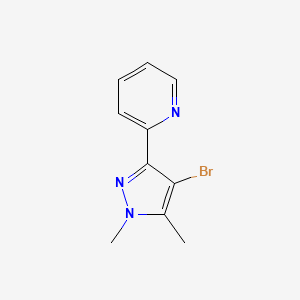
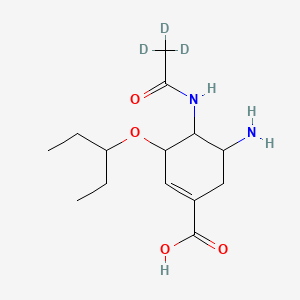
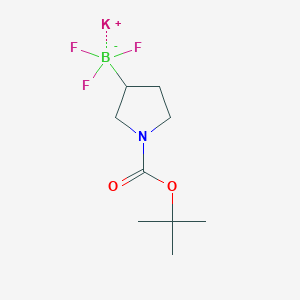

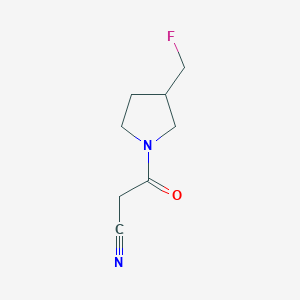


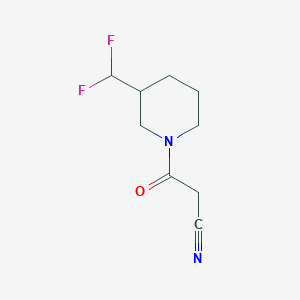
![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)

